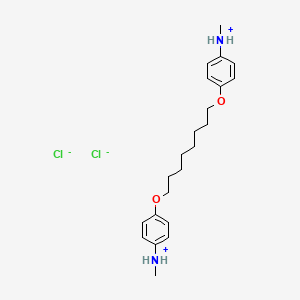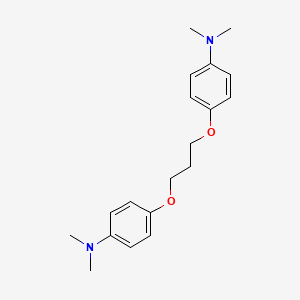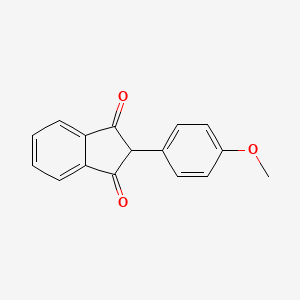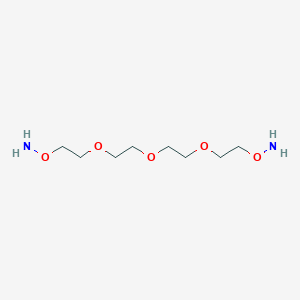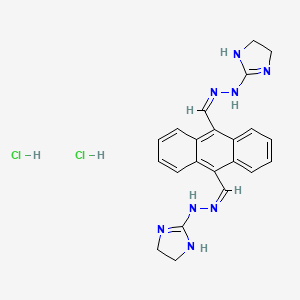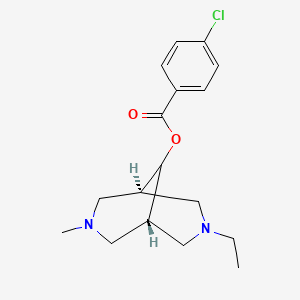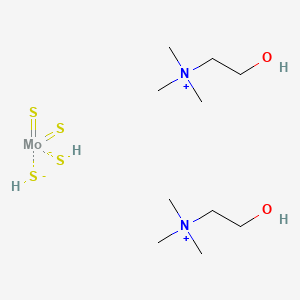
BQ-123
概要
説明
科学的研究の応用
BQ-123 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the structure and function of endothelin receptors.
Biology: Employed in research on cell signaling pathways involving endothelin-1.
Medicine: Investigated for its potential therapeutic effects in conditions such as hypertension, heart failure, and renal diseases.
Industry: Utilized in the development of new drugs targeting endothelin receptors .
作用機序
BQ-123は、エンドセリン受容体タイプAに選択的に結合することにより効果を発揮し、エンドセリン-1の作用を阻害します。この阻害は、血管平滑筋細胞に対するエンドセリン-1の血管収縮作用と増殖作用を阻害します。 This compoundの分子標的はエンドセリン受容体タイプAを含み、関連する経路は主に血管緊張の調節と細胞増殖に関連しています。 .
類似の化合物との比較
類似の化合物
BQ-788: エンドセリン受容体タイプBを選択的に阻害する別のエンドセリン受容体アンタゴニスト。
ボスエンタン: エンドセリン受容体タイプAとエンドセリン受容体タイプBの両方を阻害するデュアルエンドセリン受容体アンタゴニスト。
アンブリセンタン: This compoundと類似した、エンドセリン受容体タイプAの選択的アンタゴニスト.
This compoundの独自性
This compoundは、エンドセリン受容体タイプAに対する高い選択性においてユニークであり、この受容体の特定の機能を研究するための貴重なツールとなっています。 ボスエンタンなどのデュアルアンタゴニストとは異なり、this compoundは、さまざまな生理学的および病理学的プロセスにおけるエンドセリン受容体タイプAの役割についてのより正確な洞察を提供します。 .
生化学分析
Biochemical Properties
BQ-123 interacts with the ET A endothelin receptor . It works as an ET-1 antagonist by reversing already established contractions to ET-1 . This indicates that this compound can work as an antagonist to remove ET-1 from its receptor (ET A) .
Cellular Effects
This compound has shown to have effects on various types of cells. For instance, it inhibits endothelin-1-mediated proliferation of human pulmonary artery smooth muscle cells . In cultured rat mesangial cells, this compound inhibits the increase in the free intracellular calcium ion concentration, but not the depolarization, produced by ET-1 .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the ET A endothelin receptor . It works as an ET-1 antagonist by reversing already established contractions to ET-1 . This indicates that this compound can work as an antagonist to remove ET-1 from its receptor (ET A) .
Dosage Effects in Animal Models
In animal models, this compound has shown to have dosage-dependent effects. For instance, in a study involving rats, this compound (3 mg/kg, intravenously) was administered for 15 min before injecting with PTZ (50 mg/kg, intraperitoneally). It was found that this compound delayed the duration of the seizure onset .
準備方法
合成経路と反応条件
BQ-123は、ペプチドの製造に一般的に用いられる方法である固相ペプチド合成により合成されます。合成には、固体樹脂に固定された成長中のペプチド鎖に保護されたアミノ酸を逐次的に添加する工程が含まれます。 This compoundの合成に使用されるアミノ酸は、D-トリプトファン、D-アスパラギン酸、L-プロリン、D-バリン、およびL-ロイシンです。 . 反応条件には、通常、N,N'-ジイソプロピルカルボジイミドやヒドロキシベンゾトリアゾールなどのカップリング試薬を使用して、ペプチド結合の形成を促進することが含まれます。 .
工業的生産方法
This compoundの工業的生産は、実験室での合成と同様の原理に従っていますが、より大規模です。このプロセスには、高収率と純度を確保するために、自動ペプチド合成装置の使用が含まれます。 最終生成物は、高速液体クロマトグラフィーで精製され、質量分析法や核磁気共鳴分光法などの技術を使用して特性評価されます。 .
化学反応の分析
反応の種類
BQ-123は、以下を含むさまざまな化学反応を起こします。
酸化: トリプトファン残基のインドール環は、特定の条件下で酸化される可能性があります。
還元: ペプチド結合は、対応するアミンを形成するために還元することができます。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を使用できます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。
生成される主要な生成物
酸化: インドール環の酸化誘導体。
還元: ペプチドの還元されたアミン誘導体。
置換: アスパラギン酸残基の置換誘導体.
科学研究への応用
This compoundは、幅広い科学研究の用途を持っています。
化学: エンドセリン受容体の構造と機能を研究するためのツールとして使用されます。
生物学: エンドセリン-1を含む細胞シグナル伝達経路の研究に使用されます。
医学: 高血圧、心不全、腎臓病などの状態における潜在的な治療効果について調査されています。
類似化合物との比較
Similar Compounds
BQ-788: Another endothelin receptor antagonist that selectively inhibits endothelin receptor type B.
Bosentan: A dual endothelin receptor antagonist that inhibits both endothelin receptor type A and endothelin receptor type B.
Ambrisentan: A selective endothelin receptor type A antagonist similar to BQ-123.
Uniqueness of this compound
This compound is unique in its high selectivity for endothelin receptor type A, making it a valuable tool for studying the specific functions of this receptor. Unlike dual antagonists such as bosentan, this compound provides more precise insights into the role of endothelin receptor type A in various physiological and pathological processes .
特性
IUPAC Name |
2-[(3R,6R,9S,12R,15S)-6-(1H-indol-3-ylmethyl)-9-(2-methylpropyl)-2,5,8,11,14-pentaoxo-12-propan-2-yl-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-3-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N6O7/c1-16(2)12-21-27(40)33-22(13-18-15-32-20-9-6-5-8-19(18)20)28(41)35-23(14-25(38)39)31(44)37-11-7-10-24(37)29(42)36-26(17(3)4)30(43)34-21/h5-6,8-9,15-17,21-24,26,32H,7,10-14H2,1-4H3,(H,33,40)(H,34,43)(H,35,41)(H,36,42)(H,38,39)/t21-,22+,23+,24-,26+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCMAAOURFJIHD-PJNXIOHISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(=O)N1)C(C)C)CC(=O)O)CC3=CNC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70929476 | |
| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136553-81-6 | |
| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136553816 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BQ-123 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12054 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cyclo(Trp-Asp-Pro-Val-Leu) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70929476 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BQ-123 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2A8YZM151 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BQ-123 acts as a competitive antagonist of the ETA receptor. This means it binds to the receptor at the same site as ET-1 but does not activate it, effectively blocking the downstream effects of ET-1. []
A: By blocking ETA receptor activation, this compound inhibits ET-1-mediated vasoconstriction, leading to vasodilation and a reduction in blood pressure. [, ] Additionally, this compound has been shown to reduce proteinuria and arterial stiffness, potentially through both blood pressure-dependent and -independent mechanisms. []
A: Studies suggest that this compound's vasodilatory effects may involve NO release. Blocking NO synthase with L-NG-nitroarginine methyl ester (L-NAME) eliminates the decrease in mean arterial pressure observed during rest periods after restraint stress in both this compound-treated and control rats. []
A: Research suggests that this compound's opposition to hypoxic pulmonary vasoconstriction involves adenosine triphosphate–sensitive (KATP), voltage-gated (Kv), and large conductance Ca2+-activated (BKCa) potassium channels. Blocking these channels with specific inhibitors partially opposes the inhibitory effects of this compound on hypoxic pressure response. []
ANone: The molecular formula of this compound is C31H39N7O7. Its molecular weight is 617.7 g/mol.
ANone: While the provided research papers do not offer detailed spectroscopic data, this compound's structure has been confirmed using techniques like nuclear magnetic resonance (NMR) and mass spectrometry in previous studies.
ANone: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its material compatibility and stability under various storage conditions.
ANone: this compound is a receptor antagonist and does not possess intrinsic catalytic activity. Its primary function is to inhibit the activity of the ETA receptor.
ANone: While the provided papers do not detail specific computational studies, researchers have utilized computational tools like molecular docking and molecular dynamics simulations to understand this compound's binding interactions with the ETA receptor in separate studies.
ANone: Although specific SAR studies are not presented in the provided papers, it is known that even slight alterations in the amino acid sequence or chirality of this compound can significantly affect its binding affinity and selectivity for ETA over ETB receptors.
ANone: The provided research papers mainly focus on the acute effects of this compound and do not provide details on formulation strategies to improve its stability, solubility, or bioavailability.
ANone: The provided research papers focus on the pharmacological and physiological effects of this compound in experimental settings. Therefore, they do not contain specific information about SHE regulations.
A: Studies in rats show that this compound is rapidly cleared from plasma, with a high total body clearance comparable to the hepatic blood flow rate. [] Within an hour after intravenous injection, a significant portion of the administered dose is excreted intact in the bile. []
A: In vivo research using animal models, primarily rodents and canines, demonstrates that this compound effectively attenuates ET-1-induced vasoconstriction in various vascular beds, including the pulmonary, coronary, and renal circulations. [, , , ] It also reduces infarct size in a canine model of coronary occlusion and reperfusion, suggesting a protective role against ischemic injury. []
A: Studies in rats demonstrate that this compound treatment can reduce skeletal muscle injury and apoptosis following limb ischemia-reperfusion. [, ] This protective effect is associated with decreased levels of markers of muscle damage (LDH, CK, MDA) and increased levels of nitric oxide (NO), suggesting a role in mitigating oxidative stress and inflammation. [, ]
A: Research in rat models suggests that this compound may influence pain processing. Repeated central administration of this compound alleviates mechanical allodynia (increased sensitivity to touch) after sciatic nerve ligation, a model of neuropathic pain. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


